molecular formula C7H7NO2 B7902218 (2E,4E)-2-cyano-2,4-hexadienoic acid

(2E,4E)-2-cyano-2,4-hexadienoic acid

Cat. No.: B7902218
M. Wt: 137.14 g/mol
InChI Key: PFSUIKDYWHQBEX-WJPDYIDTSA-N
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Description

(2E,4E)-2-cyano-2,4-hexadienoic acid is an organic compound characterized by its conjugated diene structure and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-2,4-hexadienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Knoevenagel condensation reaction between malononitrile and a suitable aldehyde, followed by subsequent dehydration and isomerization steps to achieve the desired (2E,4E) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-2,4-hexadienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,4E)-2-cyano-2,4-hexadienoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E)-2-cyano-2,4-hexadienoic acid involves its interaction with molecular targets through its conjugated diene and cyano group. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-hexa-2,4-dienoic acid: A similar compound with a conjugated diene structure but lacking the cyano group.

    (2E,4E)-deca-2,4-dienal: Another compound with a conjugated diene structure, used in flavor and fragrance industries.

Uniqueness

(2E,4E)-2-cyano-2,4-hexadienoic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. The cyano group allows for additional functionalization and interactions, making it a versatile compound in various fields.

Properties

IUPAC Name

(2E,4E)-2-cyanohexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-3-4-6(5-8)7(9)10/h2-4H,1H3,(H,9,10)/b3-2+,6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSUIKDYWHQBEX-WJPDYIDTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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